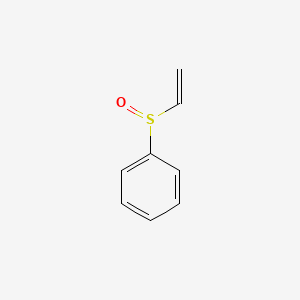

Phenyl vinyl sulfoxide

Overview

Description

Phenyl vinyl sulfoxide is an organic compound characterized by the presence of a phenyl group attached to a vinyl sulfoxide moiety. This compound is a colorless liquid and is known for its versatility in various organic reactions, including Diels-Alder reactions, dipolar cycloadditions, and Michael additions . It acts as an acetylene equivalent and can lose its activating functionality spontaneously after cycloaddition .

Mechanism of Action

Target of Action

Phenyl vinyl sulfoxide is primarily used in organic synthesis . It is known to interact with various targets, including lithium enolates of ketones and in situ generated (dialkylamino)magnesium reagents . These targets play a crucial role in the formation of complex compounds such as bicyclo[n.2.0]alkan-1-ols and symmetrical β-(dialkylamino)dithioacetals .

Mode of Action

this compound can react as an α,β-dicarbocation with alkenes by forming one or two new C–C bonds . These reactions occur at or below room temperature, under the conditions of the Pummerer reaction, trifluoroacetic acid, and its anhydride . The key step is an electrophilic ene-type reaction between a thionium ion and the alkene .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of complex compounds . It is used as the equivalent of ethene cation in the synthesis of these compounds . The phenylsulfinyl group in this compound is easily eliminated in the existence of Ranny-Ni or sodium amalgam, facilitating the synthesis process .

Pharmacokinetics

It is known that the compound reacts with lithium enolates of ketones at -78°c in thf , suggesting that temperature and solvent conditions can significantly impact its reactivity and, potentially, its bioavailability.

Result of Action

The result of this compound’s action is the formation of complex compounds such as bicyclo[n.2.0]alkan-1-ols and symmetrical β-(dialkylamino)dithioacetals . These compounds are formed through the addition of the compound to its targets, followed by various chemical reactions .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reactions involving this compound take place at or below room temperature . Additionally, the use of certain solvents, such as THF, can impact the compound’s reactivity . Furthermore, the presence of catalysts, such as silicon-supported phosphotungstic acid, can enhance the green synthesis of this compound .

Biochemical Analysis

Biochemical Properties

Phenyl Vinyl Sulfoxide is known to react with lithium enolates of ketones at -78°C in THF to yield bicyclo [n.2.0]alkan-1-ols . It also reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β-(dialkylamino)dithioacetals . These interactions suggest that this compound could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with other compounds. For instance, it participates as an acetylene equivalent in Diels-Alder reactions . This suggests that this compound could exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl vinyl sulfoxide can be synthesized through several methods. One common method involves the reaction of thiophenol with ethylene oxide in the presence of a catalytic amount of sodium hydroxide to produce 2-thiophenylethanol. This intermediate is then dehydrated under strong acid resin and 3A molecular sieve conditions to form phenyl vinyl sulfide. The resulting product is oxidized with hydrogen peroxide using silicon-supported phosphotungstic acid as the catalyst to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often employs more scalable and eco-friendly methods. For instance, the use of ethylene oxide, strong acid resin, and solid-supported phosphotungstic acid makes the process green and feasible for industrialization. The catalysts used in this process are easy to recycle, making it more attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Phenyl vinyl sulfoxide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form sulfides.

Substitution: It participates in nucleophilic substitution reactions.

Cycloaddition: It acts as an acetylene equivalent in Diels-Alder reactions and dipolar cycloadditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide with silicon-supported phosphotungstic acid as the catalyst.

Reduction: Sodium amalgam or Ranny-Ni.

Substitution: Various nucleophiles under mild conditions.

Cycloaddition: Diels-Alder reactions with dienes and dipolar cycloadditions with dipolarophiles.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Substituted phenyl vinyl sulfoxides.

Cycloaddition: Complex heterocycles such as nicotyrines and indolizines.

Scientific Research Applications

Phenyl vinyl sulfoxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenyl vinyl sulfoxide can be compared with other similar compounds such as:

Phenyl vinyl sulfone: Similar in structure but differs in the oxidation state of sulfur.

Phenylsulfinylethylene: Another name for this compound.

Vinylsulfinyl-benzene: Another name for this compound.

Uniqueness: this compound is unique due to its ability to lose the activating functionality spontaneously after cycloaddition, making it a valuable reagent in organic synthesis .

Biological Activity

Phenyl vinyl sulfoxide (PVS) is a versatile organic compound known for its significant biological activity and utility in various synthetic applications. This article explores the biological properties, reactivity, and applications of PVS, supported by data tables and relevant research findings.

This compound is characterized by its sulfoxide functional group attached to a vinyl moiety. Its chemical structure can be represented as:

This compound is typically a colorless liquid that exhibits unique reactivity patterns, making it valuable in organic synthesis.

1. Reactivity in Organic Synthesis

PVS participates in various organic reactions, including:

- Diels-Alder Reactions : It acts as an acetylene equivalent, facilitating cycloaddition reactions that form complex cyclic structures.

- Electrophilic Reactions : PVS can react as an α,β-dicarbocation with alkenes, leading to the formation of new C–C bonds under mild conditions. These reactions are often catalyzed by trifluoroacetic acid .

Table 1 summarizes the key reactions involving PVS:

| Reaction Type | Conditions | Products |

|---|---|---|

| Diels-Alder | Room temperature | Cyclohexene derivatives |

| Electrophilic Ene-Type | Mild acid conditions | β-Trifluoroacetoxy sulfides |

| Pummerer Reaction | Acidic conditions | Sulfonium intermediates |

2. Biological Applications

PVS has been investigated for its potential biological applications, particularly in drug development and delivery systems:

- Drug Delivery Systems : PVS-based copolymers have shown promise in controlled drug release, particularly in oxidative environments where PVS can be oxidized to more hydrophilic forms . This property enhances the solubility and bioavailability of encapsulated drugs.

- Antibiotic Synthesis : Research indicates that PVS can facilitate the synthesis of antibiotics such as pentenomycin I through asymmetric intermolecular reactions, highlighting its utility in medicinal chemistry .

Case Study 1: Synthesis of Cyclopropane Derivatives

A study demonstrated the use of PVS in the cobalt-catalyzed cyclopropanation process. The reaction produced diverse cyclopropane-containing compounds that are crucial in medicinal chemistry. The scaffolds generated were analyzed for their lipophilicity and molecular diversity, showing significant potential for drug discovery applications .

Case Study 2: Polymerization Studies

Research on the anionic polymerization of PVS revealed insights into its behavior as a monomer. The polymerization process resulted in materials with unique thermal and mechanical properties, which could be tailored for specific applications in biomedical fields .

Properties

IUPAC Name |

ethenylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMJHXFYLRTLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87500-51-4 | |

| Record name | Benzene, (ethenylsulfinyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87500-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90942627 | |

| Record name | (Ethenesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20451-53-0 | |

| Record name | (Ethenylsulfinyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20451-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl vinyl sulphoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020451530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethenesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl vinyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of phenyl vinyl sulfoxide?

A1: The molecular formula of this compound is C8H8OS and its molecular weight is 152.21 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided papers focus on its synthetic applications, general characterization data like boiling point and optical rotation for enantiomers are available. For (R)-(+)-phenyl vinyl sulfoxide: bp 110 °C/1.0 mmHg; 79–80 °C/0.04 mmHg; [α]26D +421° (c 0.15, EtOH). []

Q3: How does this compound behave as a dienophile in Diels-Alder reactions?

A3: this compound participates in Diels-Alder reactions as a dienophile. For instance, it reacts with cyclopentadiene to yield isomeric bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxides. The stereochemistry of these products has been confirmed through X-ray crystallography and correlated with 2D NMR data. [] It also reacts with cyclohexadiene without thermal extrusion of fluoroalkylsulfenic acid. []

Q4: What is significant about the reaction of this compound with lithium enolates of simple ketones?

A4: This reaction provides a novel route to bicyclo[n.2.0]alkan-1-ols. The reaction outcome is influenced by factors like enolate reactivity, electrophile conversion, reaction time, temperature, concentration, and steric strain in the final product. This method has proven successful for synthesizing bicyclo[n.2.0]alkan-1-ols (n = 3–6), demonstrating its potential in constructing complex ring systems. [, ]

Q5: Can you elaborate on the role of this compound in synthesizing polyacetylene?

A5: this compound serves as a soluble precursor to polyacetylene. Upon thermal treatment, it undergoes elimination of benzenesulfenic acid, leading to the formation of polyacetylene. This process, conducted under specific conditions, yields polyacetylene with long conjugated double bond sequences and minimal defects. [, , ]

Q6: How is this compound employed in the synthesis of pyrroles?

A6: A novel pyrrole synthesis utilizes this compound through a three-step sequence. It involves Michael addition of keto esters to this compound followed by a Pummerer rearrangement to generate a cyclic intermediate. Subsequent mercury(II)-induced carbon-sulfur bond cleavage and treatment with an ammonium salt or primary amine produces the desired substituted pyrroles. []

Q7: Can this compound participate in Pauson-Khand reactions?

A7: Yes, this compound, specifically the derivative o-(dimethylamino)this compound, exhibits excellent reactivity and regioselectivity in intermolecular Pauson-Khand reactions with terminal alkynes. These reactions proceed under mild conditions, exhibiting high diastereoselectivity, and have proven valuable in the synthesis of natural cyclopentanoids. [, ]

Q8: What role does this compound play in forming fluoroalkyl vinyl sulfoxides?

A8: While not directly synthesized from this compound, fluoroalkyl vinyl sulfoxides demonstrate interesting reactivity in Diels-Alder reactions, similar to this compound. This highlights the potential of exploring various vinyl sulfoxide derivatives in organic synthesis. [, ]

Q9: What is the general solubility of this compound?

A9: this compound generally exhibits good solubility in moderately polar to polar solvents. []

Q10: Are there any concerns regarding the stability of this compound?

A10: Like other sulfoxides, this compound is susceptible to thermal racemization. Storage and handling should consider this aspect to maintain enantiomeric purity. []

Q11: What are some potential applications of this compound-modified polymers?

A11: Modifying polymers with this compound enhances their gas separation properties. For example, sulfoxide-modified poly(vinyl alcohol) and cellulose membranes demonstrate high selectivity for sulfur dioxide, highlighting their potential in gas separation technologies. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.